(3aalpha,4beta,5beta,7beta,7aalpha)-octahydro-4,7-methano-1H-inden-5-ol
(3aalpha,4beta,5beta,7beta,7aalpha)-octahydro-4,7-methano-1H-inden-5-ol
Brand Name:
Vulcanchem
CAS No.:
10271-44-0
VCID:
VC0080119
InChI:
InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2/t6-,7-,8-,9?,10+/m1/s1
SMILES:
C1CC2C(C1)C3CC2CC3O
Molecular Formula:
C10H16O
Molecular Weight:
152.23 g/mol
(3aalpha,4beta,5beta,7beta,7aalpha)-octahydro-4,7-methano-1H-inden-5-ol
CAS No.: 10271-44-0
Main Products
VCID: VC0080119
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
CAS No. | 10271-44-0 |
---|---|
Product Name | (3aalpha,4beta,5beta,7beta,7aalpha)-octahydro-4,7-methano-1H-inden-5-ol |
Molecular Formula | C10H16O |
Molecular Weight | 152.23 g/mol |
IUPAC Name | (1R,2R,6R,8S)-tricyclo[5.2.1.02,6]decan-8-ol |
Standard InChI | InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2/t6-,7-,8-,9?,10+/m1/s1 |
Standard InChIKey | FKZJBAXKHJIQDU-XJLOYYFOSA-N |
Isomeric SMILES | C1C[C@@H]2[C@H](C1)[C@@H]3C[C@H]2C[C@H]3O |
SMILES | C1CC2C(C1)C3CC2CC3O |
Canonical SMILES | C1CC2C(C1)C3CC2CC3O |
PubChem Compound | 112095 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume